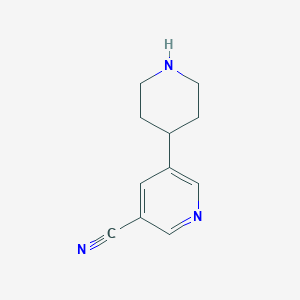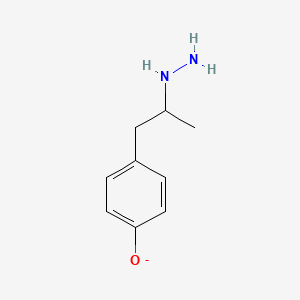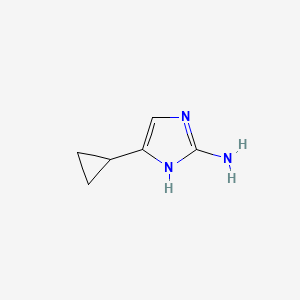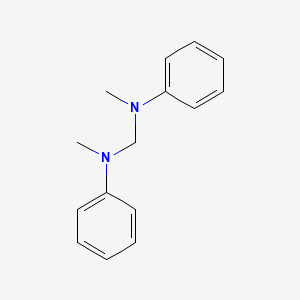![molecular formula C11H10O4 B1650250 Benzoic acid, 3-[(1E)-3-methoxy-3-oxo-1-propenyl]- CAS No. 115974-96-4](/img/structure/B1650250.png)
Benzoic acid, 3-[(1E)-3-methoxy-3-oxo-1-propenyl]-
Overview
Description
Benzoic acid, 3-[(1E)-3-methoxy-3-oxo-1-propenyl]-, also known as cinnamic acid or trans-cinnamic acid, is a naturally occurring compound found in various plants, including cinnamon, balsam, and honey. It is widely used in the food and cosmetic industries as a flavoring agent and preservative. In recent years, it has gained attention in scientific research due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of Benzoic acid, 3-[(1E)-3-methoxy-3-oxo-1-propenyl]- acid is complex and varies depending on the specific therapeutic effect being studied. It has been shown to modulate various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol-3-kinase (PI3K)/Akt pathway. Additionally, Benzoic acid, 3-[(1E)-3-methoxy-3-oxo-1-propenyl]- acid has been shown to interact with various cellular targets, including transcription factors, enzymes, and receptors.
Biochemical and Physiological Effects:
Cinnamic acid has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the induction of apoptosis, the inhibition of inflammation, and the protection against oxidative stress. It has also been shown to have neuroprotective effects, which can protect against neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using Benzoic acid, 3-[(1E)-3-methoxy-3-oxo-1-propenyl]- acid in lab experiments is its availability and low cost. It can be easily synthesized or purchased from chemical suppliers. Additionally, Benzoic acid, 3-[(1E)-3-methoxy-3-oxo-1-propenyl]- acid has been extensively studied and has a well-established safety profile. However, one limitation is its low solubility in water, which can make it difficult to use in certain experiments. Additionally, the specific effects of Benzoic acid, 3-[(1E)-3-methoxy-3-oxo-1-propenyl]- acid can vary depending on the specific cell type or tissue being studied, which can make it difficult to generalize its effects.
Future Directions
There are several future directions for the study of Benzoic acid, 3-[(1E)-3-methoxy-3-oxo-1-propenyl]- acid. One area of interest is its potential as a therapeutic agent for cancer treatment. Further studies are needed to determine the specific mechanisms of action and optimal dosages for its use in cancer therapy. Additionally, there is interest in exploring its potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Further studies are needed to determine its effects on specific cellular targets and its potential for clinical use. Finally, there is interest in exploring its potential as a natural preservative in the food and cosmetic industries. Further studies are needed to determine its efficacy and safety compared to traditional preservatives.
Scientific Research Applications
Cinnamic acid has been extensively studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in various cancer cell lines. Additionally, Benzoic acid, 3-[(1E)-3-methoxy-3-oxo-1-propenyl]- acid has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It also has antioxidant properties, which can protect against oxidative stress and cellular damage.
properties
IUPAC Name |
3-(3-methoxy-3-oxoprop-1-enyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-15-10(12)6-5-8-3-2-4-9(7-8)11(13)14/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCJGNBZZNSLSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10736227 | |
| Record name | 3-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10736227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, 3-[(1E)-3-methoxy-3-oxo-1-propenyl]- | |
CAS RN |
115974-96-4 | |
| Record name | 3-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10736227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-Pyrrolidinedione, 1-[2-oxo-3-(triphenylphosphoranylidene)propyl]-](/img/structure/B1650167.png)

![Pyrrolidine, 1-[3,5-bis(trifluoromethyl)phenyl]-](/img/structure/B1650169.png)




![Carbonothioic dihydrazide, bis[(2,3-dihydroxyphenyl)methylene]-](/img/structure/B1650178.png)




![3-[4-Chloro-2-(chloromethyl)phenoxymethyl]pyridine](/img/structure/B1650188.png)
